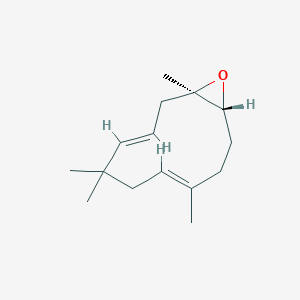

Humulene epoxide II

CAS No.:

Cat. No.: VC13483244

Molecular Formula: C15H24O

Molecular Weight: 220.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24O |

|---|---|

| Molecular Weight | 220.35 g/mol |

| IUPAC Name | (1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene |

| Standard InChI | InChI=1S/C15H24O/c1-12-6-7-13-15(4,16-13)10-5-9-14(2,3)11-8-12/h5,8-9,13H,6-7,10-11H2,1-4H3/b9-5+,12-8+/t13-,15-/m1/s1 |

| Standard InChI Key | QTGAEXCCAPTGLB-UOAUIWSESA-N |

| Isomeric SMILES | C/C/1=C\CC(/C=C/C[C@@]2([C@H](O2)CC1)C)(C)C |

| SMILES | CC1=CCC(C=CCC2(C(O2)CC1)C)(C)C |

| Canonical SMILES | CC1=CCC(C=CCC2(C(O2)CC1)C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Humulene epoxide II (PubChem CID: 10704181) is an oxygenated derivative of α-humulene, a monocyclic sesquiterpene. Its molecular formula, CHO, reflects the incorporation of an epoxide group into the humulene backbone . The compound’s systematic name, (-)-Humulene epoxide II, denotes its stereochemical configuration, while alternative designations such as Humulene 1,2-epoxide and Humulene 6,7-epoxide refer to the positioning of the epoxide group on the humulene structure .

The molecular weight of 220.35 g/mol, calculated using PubChem’s computational tools, aligns with experimental data from the NIST WebBook . Its oil-like consistency at room temperature and solubility in organic solvents like chloroform and ethyl acetate facilitate its extraction and purification .

Structural Elucidation and Stereochemistry

The compound’s 2D and 3D structural models reveal an 11-membered ring system with three double bonds and an epoxide group. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in resolving its stereochemistry, particularly the spatial arrangement of the epoxide moiety . Studies on humulene diepoxides from Australian Dysphania species have further clarified the relative stereochemistry of epoxide derivatives, confirming Humulene epoxide II as a diastereomer of humulene diepoxide C .

Natural Occurrence and Biosynthetic Pathways

Botanical Sources

Humulene epoxide II is widely distributed in the plant kingdom. It was first identified in hops (Humulus lupulus), where it contributes up to 40% of the essential oil content in noble hop varieties . The compound is also prevalent in ginger rhizomes (Zingiber officinale), sage (Salvia officinalis), and Alpinia japonica, with concentrations varying by species and environmental conditions . Recent investigations into Australian arid zone herbs, such as Dysphania kalpari and D. rhadinostachya, have identified Humulene epoxide II as a natural product, marking its first reported occurrence outside traditional sources .

Biosynthesis

The biosynthesis of Humulene epoxide II begins with farnesyl diphosphate (FPP), a precursor common to sesquiterpenes. Cyclization of FPP by humulene synthase yields α-humulene, which undergoes enzymatic epoxidation to form the epoxide derivative . This pathway is conserved across plant taxa, though the specific epoxidase enzymes involved may vary. In hops, the oxidation of α-humulene during beer brewing generates Humulene epoxide II, which hydrolyzes to produce flavor-active compounds responsible for the characteristic hoppy aroma .

Biological and Pharmacological Activities

Antimalarial Properties

Humulene epoxide II exhibits notable antimalarial activity, as demonstrated in vitro against Plasmodium falciparum strains. Silva et al. (2004) reported its efficacy in inhibiting parasite growth, with mechanisms potentially involving interference with hemozoin formation or mitochondrial function . These findings position the compound as a candidate for antimalarial drug development, though in vivo studies are needed to validate its therapeutic potential.

Antifungal Applications

Recent studies highlight Humulene epoxide II’s antifungal activity against drug-resistant Candida auris. In assays conducted by researchers investigating Australian Dysphania species, the compound showed minimum inhibitory concentration (MIC) values of 8.53 μM (diepoxide C-I) and 4.91 μM (diepoxide C-II), outperforming conventional antifungals like fluconazole . This activity is attributed to the epoxide group’s ability to disrupt fungal cell membranes or inhibit ergosterol biosynthesis.

Industrial and Aromatic Applications

In the brewing industry, Humulene epoxide II is a key contributor to beer’s sensory profile. Gas chromatography–mass spectrometry (GC-MS) analyses have linked its hydrolysis products, particularly humulene epoxide II-derived diols, to the "hoppy" aroma prized in craft beers . The compound’s volatility and stability under brewing conditions make it a critical quality marker for hop selection and beer flavor consistency.

Analytical Methodologies and Stability

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with electrospray ionization (ESI) is the gold standard for quantifying Humulene epoxide II. The ChemFaces protocol specifies a mobile phase of acetonitrile and 0.05% acetic acid, a flow rate of 0.6 mL/min, and a column temperature of 25°C . GC-MS is similarly employed for volatile analysis, with humulene diepoxide C-I and C-II peaks identified via retention indices and mass fragmentation patterns .

Future Directions and Research Gaps

While Humulene epoxide II’s antimalarial and antifungal activities are promising, clinical trials are absent. Research should prioritize pharmacokinetic studies to assess bioavailability and toxicity. Additionally, the compound’s role in plant defense mechanisms warrants exploration, as its production in response to pathogens could inform agricultural applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume